N-(1,1-dioxidotetrahydrothiophène-3-yl)hydrazinecarbothioamide

Vue d'ensemble

Description

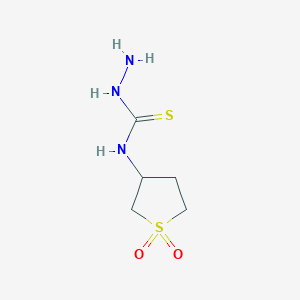

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring and a hydrazinecarbothioamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This inward flow of potassium ions makes the cell’s interior more negative, reducing the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide affects several biochemical pathways. These channels play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 dmpk assays, which assess the drug’s absorption, distribution, metabolism, and excretion (adme) properties . The compound has shown improved metabolic stability over prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide leads to a decrease in cell excitability. This can result in various effects, depending on the specific type of cell and the physiological context .

Analyse Biochimique

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits .

Cellular Effects

The compound influences cell function by activating GIRK channels . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide exerts its effects at the molecular level by binding to GIRK channels and activating them . This can lead to changes in gene expression and enzyme activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide typically involves the reaction of tetrahydrothiophene with appropriate oxidizing agents to form the dioxidotetrahydrothiophene ring. This intermediate is then reacted with hydrazinecarbothioamide under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the dioxidotetrahydrothiophene ring to its corresponding thiophene derivative.

Substitution: The hydrazinecarbothioamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, thiophene derivatives, and various substituted hydrazinecarbothioamides, depending on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar dioxidotetrahydrothiophene ring but differ in their functional groups and overall structure.

Thiophene derivatives: Compounds with a thiophene ring structure but lacking the dioxidotetrahydrothiophene ring.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarbothioamide is unique due to its combination of the dioxidotetrahydrothiophene ring and hydrazinecarbothioamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Propriétés

IUPAC Name |

1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2S2/c6-8-5(11)7-4-1-2-12(9,10)3-4/h4H,1-3,6H2,(H2,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLRNGJAFXXMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=S)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701333138 | |

| Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26725662 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

507454-59-3 | |

| Record name | 1-amino-3-(1,1-dioxothiolan-3-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701333138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.